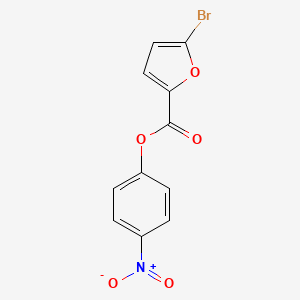
3,3'-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea): is a synthetic organic compound with the molecular formula C21H36N4O2 and a molecular weight of 376.55 g/mol . This compound is part of the urea derivatives family and is characterized by its unique structure, which includes a 4-methyl-1,3-phenylene core linked to two dipropylurea groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with dipropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of polymers and other advanced materials .
Biology and Medicine: It can be used in the design of drugs and therapeutic agents, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-diisobutylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dibutylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-diethylurea)
- 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dimethylurea)
Comparison: Compared to its similar compounds, 3,3’-(4-Methyl-1,3-phenylene)bis(1,1-dipropylurea) is unique due to its specific dipropylurea groups. These groups confer distinct chemical and physical properties, such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it particularly valuable in certain applications where these properties are advantageous .
Properties
CAS No. |
26841-33-8 |
|---|---|
Molecular Formula |
C21H36N4O2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
3-[3-(dipropylcarbamoylamino)-4-methylphenyl]-1,1-dipropylurea |
InChI |
InChI=1S/C21H36N4O2/c1-6-12-24(13-7-2)20(26)22-18-11-10-17(5)19(16-18)23-21(27)25(14-8-3)15-9-4/h10-11,16H,6-9,12-15H2,1-5H3,(H,22,26)(H,23,27) |
InChI Key |
OCWHZNDECVZSSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC(=C(C=C1)C)NC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


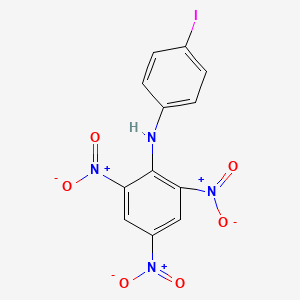

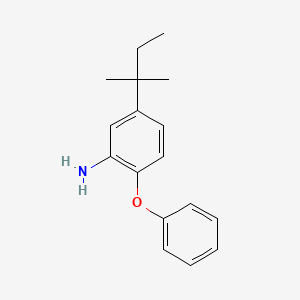
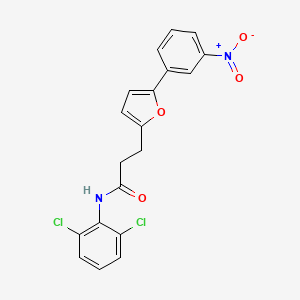



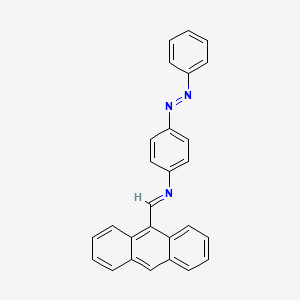

![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)



